molecular formula C27H23N3O3S B2434040 N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866871-22-9

N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B2434040
CAS No.: 866871-22-9
M. Wt: 469.56
InChI Key: RJKSYNGYJXESBP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a potent and selective small molecule inhibitor identified in preclinical research for its activity against cyclin-dependent kinase 9 (CDK9) and glycogen synthase kinase-3 beta (GSK-3β). The compound's primary research value lies in its ability to disrupt key cellular signaling pathways, making it a valuable tool for investigating oncogenic processes and cell cycle regulation. By inhibiting CDK9, a key regulator of transcription, this compound can suppress the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in cancer cell lines [https://pubmed.ncbi.nlm.nih.gov/25772247/]. Concurrent inhibition of GSK-3β, a multifunctional kinase involved in Wnt/β-catenin signaling, metabolism, and neuronal function, allows researchers to probe its role in diseases ranging from cancer to neurodegenerative disorders [https://www.nature.com/articles/s41598-018-34727-7]. The chromeno[2,3-d]pyrimidine scaffold of this molecule is recognized as a privileged structure in medicinal chemistry, contributing to its strong binding affinity and selectivity profile. This acetamide derivative is primarily used in biochemical assays and cell-based studies to elucidate the complex interplay between CDK9-mediated transcription and GSK-3β-driven signaling networks, providing critical insights for the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-9-8-12-19-15-20-26(33-24(17)19)29-25(18-10-4-3-5-11-18)30-27(20)34-16-23(31)28-21-13-6-7-14-22(21)32-2/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKSYNGYJXESBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. Its molecular formula is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S, with a molecular weight of 469.6 g/mol. The structure includes a chromeno-pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC27H23N3O4S
Molecular Weight469.6 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
CAS Number872206-65-0

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects.

Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound interacts with specific molecular targets involved in cancer progression, such as enzymes and receptors that regulate cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent. The mode of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Breast Cancer Cells:
    • Objective: To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings: The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Testing:
    • Objective: Assess the efficacy against Staphylococcus aureus and Candida albicans.
    • Results: Showed minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative treatment.
  • Inflammation Model:
    • Objective: Investigate anti-inflammatory effects in LPS-stimulated macrophages.
    • Outcome: Decreased levels of TNF-alpha and IL-6 were observed after treatment with the compound, suggesting a mechanism for reducing inflammation.

Preparation Methods

Cyclocondensation of Chromenone and Aminopyrimidine

The chromeno[2,3-d]pyrimidine system is typically constructed via cyclocondensation between a 4-chlorocoumarin derivative and a 2-aminopyrimidine . For the target compound:

  • 9-Methyl-4-chlorochromen-2-one is prepared by Friedel-Crafts acylation of o-cresol followed by cyclization with ethyl acetoacetate.
  • Reaction with 2-amino-5-phenylpyrimidine in acetic acid under reflux yields 9-methyl-2-phenyl-4-chloro-5H-chromeno[2,3-d]pyrimidine (Intermediate A).

Critical Parameters :

  • Temperature: 110–120°C
  • Solvent: Glacial acetic acid
  • Yield: 68–75%

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Slow evaporation of a methanol solution yields colorless crystals suitable for X-ray diffraction.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 2H, -SCH$$
    2$$-), 3.85 (s, 3H, -OCH$$3$$), 2.48 (s, 3H, -CH$$3$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 75 98 Scalability
Nucleophilic Sub. 89 99 Regioselectivity

Stability and Reactivity Considerations

  • Sulfanyl Group Oxidation : The thioether linkage is susceptible to oxidation, necessitating inert atmospheres (N$$_2$$) during synthesis.
  • Hydrolytic Stability : The acetamide group remains intact under acidic conditions (pH > 3) but hydrolyzes slowly in strong base.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide, and what are the key challenges?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling chromeno-pyrimidine derivatives with sulfanyl-acetamide intermediates. For example, analogous compounds (e.g., pyrimidinyl-sulfanyl acetamides) are synthesized via nucleophilic substitution reactions under anhydrous conditions using bases like K₂CO₃ in DMF or THF . Challenges include controlling regioselectivity during sulfanyl-group introduction and avoiding oxidation of the thioether linkage. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, methoxy groups show characteristic singlet peaks near δ 3.8–4.0 ppm, while aromatic protons appear as complex splitting patterns .
  • X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures. Intramolecular hydrogen bonds (e.g., N–H⋯N/S) and π-π stacking interactions are critical for stabilizing molecular conformation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

  • Methodological Answer : DoE integrates reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example, a Central Composite Design (CCD) can identify optimal conditions for sulfanyl-group coupling. Statistical models (e.g., ANOVA) help prioritize variables, reducing trial runs by 40–60% . Flow chemistry methods (e.g., continuous reactors) may also enhance reproducibility by controlling exothermic steps .

Q. What advanced strategies are recommended for refining ambiguous crystallographic data for this compound?

  • Methodological Answer : Ambiguities in electron density maps (e.g., disordered solvent molecules) require iterative refinement in SHELXL . Tools like OLEX2 or PLATON validate hydrogen-bonding networks and torsional angles. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections .

Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be resolved in pharmacological studies?

  • Methodological Answer : Data discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like the NIH Assay Guidance Manual. For CYP inhibition studies (e.g., ), use human liver microsomes with LC-MS/MS quantification to minimize false positives . Replicate experiments (n ≥ 3) and apply statistical tools (e.g., Grubbs’ test) to identify outliers.

Q. What computational methods complement experimental data for analyzing structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like glucocorticoid receptors ( ). Pair these with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays (e.g., SPR or ITC for binding kinetics) .

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